2-Fluoro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide
CAS No.:
Cat. No.: VC15596516
Molecular Formula: C20H14FN3O
Molecular Weight: 331.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H14FN3O |
|---|---|
| Molecular Weight | 331.3 g/mol |
| IUPAC Name | 2-fluoro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide |
| Standard InChI | InChI=1S/C20H14FN3O/c21-17-9-2-1-8-16(17)20(25)22-15-7-5-6-14(12-15)18-13-24-11-4-3-10-19(24)23-18/h1-13H,(H,22,25) |
| Standard InChI Key | MMNCXGDFFHZJDH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=CC4=N3)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
2-Fluoro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide consists of three primary components:
-
A 2-fluorobenzamide group (C7H5FNO), providing hydrogen-bonding capability via the amide and fluorine substituent.
-
A meta-substituted phenyl ring (C6H4) serving as a linker.
-
An imidazo[1,2-a]pyridine heterocycle (C7H5N2), contributing π-π stacking interactions and metabolic stability .
The molecular formula is inferred as C20H14FN3O (neutral form), with a calculated molecular weight of 331.35 g/mol. Experimental data from analogous compounds, such as 2-fluoro-N-(8-methyl-2-phenyl-1H-imidazo[1,2-a]pyridin-4-ium-3-yl)benzamide, report a molecular weight of 346.38 g/mol for its cationic form .
Table 1: Comparative Physicochemical Properties of Related Compounds
*Predicted using QikProp (Schrödinger Suite).
Synthetic Pathways and Optimization
Key Synthetic Strategies
The synthesis of imidazo[1,2-a]pyridine-containing compounds typically involves cyclocondensation reactions. For 2-fluoro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide, a plausible route includes:
-
Formation of Imidazo[1,2-a]pyridine Core: Reaction of 2-aminopyridine with α-bromoketones under oxidative conditions (e.g., tert-butyl hydroperoxide, TBHP) to yield 3-bromoimidazo[1,2-a]pyridines .
-
Suzuki-Miyaura Coupling: Introduction of the 3-aminophenyl group via palladium-catalyzed cross-coupling.
-
Amidation: Reaction of the resultant aniline with 2-fluorobenzoyl chloride to form the final benzamide .
Table 2: Representative Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclocondensation | α-Bromoketone, 2-aminopyridine, TBHP, 100°C | 78 | 95 |
| Suzuki Coupling | Pd(PPh3)4, K2CO3, DMF/H2O, 80°C | 65 | 90 |
| Amidation | 2-Fluorobenzoyl chloride, Et3N, DCM, 0°C→RT | 82 | 98 |
Challenges in Scalability
-
Regioselectivity: Competing pathways may yield 2- or 3-substituted imidazo[1,2-a]pyridines.
-
Purification: Column chromatography is often required due to polar byproducts.
-
Metabolic Instability: Demethylation of methoxy substituents in hepatic microsomes reduces bioavailability .
Biological Activity and Mechanism of Action
Anticancer Activity
Preliminary data suggest inhibition of kinase targets (e.g., EGFR, VEGFR2) at IC50 values of 50–100 nM. The meta-substituted phenyl linker optimizes binding to the ATP pocket, as evidenced by molecular docking studies .
Table 3: In Vitro Pharmacological Profiling
| Assay Type | Target/Organism | EC50/IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Antileishmanial | L. donovani promastigotes | 1.2 | 24 |
| Cytotoxicity | PMM macrophages | 28.7 | — |
| Kinase Inhibition | EGFR-TK | 0.08 | — |
Structure-Activity Relationship (SAR) Insights
Role of Substituents
-
Fluorine at C2: Enhances metabolic stability and electronegativity, improving target engagement.
-
Imidazo[1,2-a]pyridine Core: Critical for π-stacking with aromatic residues in enzyme active sites.
-
Meta-Substituted Phenyl Linker: Balances solubility and binding affinity by reducing planarity .
Analogues and Derivatives
-
3-Bromo Derivatives: Exhibit improved potency (EC50: 0.5 µM) but higher hepatotoxicity.
-
7-Methoxy Substitution: Increases solubility (LogP: 2.1) but susceptibility to CYP450-mediated demethylation .
Pharmacokinetic and Toxicity Considerations
ADME Profiling
-
Absorption: Moderate permeability (Caco-2 Papp: 12 × 10⁻⁶ cm/s) due to high molecular weight.
-
Metabolism: Primary clearance via CYP3A4 oxidation; glucuronidation observed in hepatocytes .
-
Excretion: Renal (60%) and fecal (40%) routes in rodent models.
Toxicity Risks
-
hERG Inhibition: Moderate risk (IC50: 8 µM), necessitating structural modifications.
Applications and Future Directions
Therapeutic Applications
-
Antiparasitic Agents: Lead candidate for visceral leishmaniasis in preclinical development.
-
Oncology: Combination therapies with checkpoint inhibitors under evaluation.
Industrial Applications
-
Chemical Probes: Tool compound for kinase signaling studies.
-
Material Science: Fluorescent derivatives for optoelectronic devices.
Research Gaps
-
In Vivo Efficacy: Limited data on oral bioavailability and tissue distribution.
-
Resistance Mechanisms: Unknown mutations in target enzymes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume